5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose
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Overview
Description
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose is a complex organic compound known for its unique structure and properties. It is utilized in various fields such as drug synthesis, nanotechnology, and materials science. The compound’s intricate molecular arrangement makes it a valuable tool for scientific research and industrial applications.
Chemical Reactions Analysis
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azido group, leading to the formation of amines.
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form stable covalent bonds with target molecules.
Comparison with Similar Compounds
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose can be compared with other similar compounds, such as:
- [(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho2,1-fbenzofuran-4-yl]methyl acetate
- Iridoid monoterpenoids These compounds share structural similarities but differ in their functional groups and specific applications. This compound stands out due to its unique azido group and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O7/c1-7(17)21-10-9(15-16-14)5-19-13(11(10)22-8(2)18)6-20-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMWEKIXSKBDT-UZWSLXQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC2(C1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](CO[C@@]2([C@@H]1OC(=O)C)COC(O2)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.